1,6,3,4-Dioxadithiocane-2,5-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,3,4-Dioxadithiocane-2,5-dithione is a chemical compound with the molecular formula C4H4O2S4. It is known for its unique structure, which includes two sulfur atoms and two oxygen atoms arranged in a dioxadithiocane ring. This compound is also referred to as sulindac sulfone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,3,4-Dioxadithiocane-2,5-dithione typically involves the reaction of thiadiazole derivatives with other chemical reagents. One common method includes the use of 1,3,4-thiadiazolidine-2,5-dithione as a precursor . The reaction conditions often require specific temperatures and solvents to ensure the proper formation of the dioxadithiocane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,6,3,4-Dioxadithiocane-2,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the type of reaction and the reagents used .
Scientific Research Applications
1,6,3,4-Dioxadithiocane-2,5-dithione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1,6,3,4-Dioxadithiocane-2,5-dithione involves its interaction with molecular targets and pathways within cells. The compound can modulate the activity of enzymes and proteins, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazolidine-2,5-dithione: A precursor in the synthesis of 1,6,3,4-Dioxadithiocane-2,5-dithione.
3,6-Dimethyl-1,4-dioxane-2,5-dione: Another compound with a similar dioxane ring structure but different functional groups.
Uniqueness
This compound is unique due to its specific arrangement of sulfur and oxygen atoms in the dioxadithiocane ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C4H4O2S4 |
---|---|
Molecular Weight |
212.3 g/mol |
IUPAC Name |
1,6,3,4-dioxadithiocane-2,5-dithione |
InChI |
InChI=1S/C4H4O2S4/c7-3-5-1-2-6-4(8)10-9-3/h1-2H2 |
InChI Key |
AQHHUIPVQVGUER-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=S)SSC(=S)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.